molecular formula C12H16N2O B3093695 5-Amino-N-cyclopropylmethyl-2-methyl-benzamide CAS No. 1247202-97-6

5-Amino-N-cyclopropylmethyl-2-methyl-benzamide

Cat. No.: B3093695
CAS No.: 1247202-97-6
M. Wt: 204.27 g/mol
InChI Key: ZEZICIUPDCLBRU-UHFFFAOYSA-N
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Description

5-Amino-N-cyclopropylmethyl-2-methyl-benzamide (molecular formula: C₁₁H₁₄N₂O) is a benzamide derivative featuring a cyclopropylmethyl group attached to the amide nitrogen and a methyl group at the 2-position of the benzamide ring. The compound’s synthesis typically involves coupling 5-amino-2-methylbenzoic acid derivatives with cyclopropylmethylamine, followed by purification via chromatography or crystallization. Characterization methods include ¹H/¹³C NMR, IR spectroscopy, and X-ray crystallography, as evidenced by analogous benzamide syntheses .

Properties

IUPAC Name

5-amino-N-(cyclopropylmethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-2-5-10(13)6-11(8)12(15)14-7-9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZICIUPDCLBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-cyclopropylmethyl-2-methyl-benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cyclopropylmethylation: The amino group is then alkylated with cyclopropylmethyl chloride in the presence of a base like sodium hydride.

    Amidation: Finally, the resulting intermediate is reacted with methylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-cyclopropylmethyl-2-methyl-benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzamide can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

5-Amino-N-cyclopropylmethyl-2-methyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-N-cyclopropylmethyl-2-methyl-benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
  • Molecular Formula : C₁₁H₁₅O₃ClFN₃S
  • Key Features : Chlorine (2-position) and fluorine (4-position) substituents introduce strong electron-withdrawing effects, while the sulfamoyl group (N-isopropyl-N-methylsulfamoyl) adds steric bulk and hydrogen-bonding capacity.
2-Amino-5-chloro-N-(cyclopropylmethyl)benzamide
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Key Features : Replaces the 2-methyl group in the target compound with chlorine. The chloro group increases polarity (logP ~1.8 vs. ~2.2 for the target compound) and may enhance solubility in polar solvents .
5-Amino-2-methyl-N-[(1R)-1-(1-naphthyl)ethyl]benzamide
  • Molecular Formula : C₂₀H₂₀N₂O

Functional Group Variations

5-Chloro-N-cyclopropyl-2-nitrobenzamide
  • Molecular Formula : C₁₀H₉ClN₂O₃
  • Key Features: Nitro (2-position) and chloro (5-position) groups create a highly electron-deficient aromatic ring, contrasting with the electron-rich amino group in the target compound. This difference impacts reactivity in electrophilic substitution reactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Molecular Formula: C₁₂H₁₇NO₂

Biological Activity

5-Amino-N-cyclopropylmethyl-2-methyl-benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a cyclopropylmethyl substituent, and a methyl group on the benzene ring. These structural elements contribute to its distinct chemical reactivity and biological profile. The presence of the amino group allows for nucleophilic interactions, while the cyclopropylmethyl group may enhance lipophilicity and binding affinity to biological targets.

Biological Activity

Pharmacological Potential
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in pharmacology. It has been implicated in various therapeutic areas, including:

  • Anti-inflammatory Activity : The compound may inhibit pathways relevant to inflammation, making it a candidate for treating inflammatory diseases.
  • Antitumor Effects : Its structural properties suggest potential interactions with molecular targets involved in cancer pathways, possibly leading to antitumor activity.

The precise mechanism of action is still under investigation. However, it is believed that this compound interacts with specific enzymes or receptors, inhibiting their activity. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be employed to quantitatively assess these interactions.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Amino-N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamideSimilar benzamide scaffold with fluorine substitutionPotential antitumor activity
4-AminobenzamideSimple amide structure without cyclopropyl groupKnown for various pharmacological effects
N-(cyclopropylmethyl)-4-fluoroanilineAniline derivative with cyclopropyl substitutionInvestigated for anti-inflammatory properties

These comparisons highlight how the unique substituents in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the compound's interaction with sigma receptors (σRs), which are implicated in various physiological functions and disease states. For instance, σR ligands have shown potential as therapeutic agents in cancer treatment due to their ability to modulate cell proliferation pathways .

In one study, benzamide derivatives were evaluated for their antiviral activities against chronic hepatitis B virus (HBV). While this compound was not directly tested, its structural relatives were noted for their ability to inhibit HBV nucleocapsid assembly by binding to core proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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